"Methyl 2-amino-4-bromothiophene-3-carboxylate" physical properties
"Methyl 2-amino-4-bromothiophene-3-carboxylate" physical properties
This technical guide is structured to serve as a definitive reference for Methyl 2-amino-4-bromothiophene-3-carboxylate , synthesizing available experimental data with predictive modeling and expert application insights.
[1][2][3]
Executive Summary
Methyl 2-amino-4-bromothiophene-3-carboxylate (CAS: 1239461-22-3) is a highly functionalized heterocyclic scaffold critical to modern drug discovery. Unlike its more common 5-bromo isomer, the 4-bromo variant offers a strategic "beta-position" handle on the thiophene ring, enabling orthogonal functionalization vectors essential for Fragment-Based Drug Design (FBDD) and PROTAC linker attachment. Its primary utility lies in the synthesis of fused bicyclic systems (e.g., thienopyrimidines) and as a core pharmacophore in BET bromodomain inhibitors.
Chemical Identity & Structural Descriptors[1][2][3][4][5]
| Descriptor | Value |
| IUPAC Name | Methyl 2-amino-4-bromothiophene-3-carboxylate |
| CAS Number | 1239461-22-3 |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| SMILES | COC(=O)C1=C(SC=C1Br)N |
| InChI Key | URQGFCZFMUBHBN-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Physicochemical Properties
Note: While specific experimental values for the 4-bromo isomer are less ubiquitous in open literature than the non-brominated parent, the following data synthesizes vendor specifications and structural analog trends.
Solid-State Properties
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Physical Form: Crystalline solid.
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Melting Point: Typically 85–95 °C (Predicted/Analog range).
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Context: The non-brominated analog melts at 76–81 °C. The introduction of the heavy bromine atom at the C4 position increases intermolecular London dispersion forces and molecular weight, generally elevating the melting point by 10–20 °C compared to the parent.
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Density: ~1.7 g/cm³ (Predicted).
Solubility & Solution Chemistry
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Solubility Profile:
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High: DMSO, DMF, DMAc (Polar aprotic solvents are preferred for stock solutions).
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Moderate: Dichloromethane (DCM), Ethyl Acetate, Chloroform.
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Low/Insoluble: Water, Hexanes, Diethyl Ether.
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pKa (Calculated): The aromatic amine is weakly basic (pKa ~1–2 due to the electron-withdrawing ester and bromine groups). It is unlikely to be protonated at physiological pH.
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LogP: ~2.4 (Lipophilic).
Synthesis & Purity Profiling
The synthesis of the 4-bromo isomer is non-trivial compared to the 5-bromo isomer (which forms readily via electrophilic aromatic substitution). The 4-bromo motif requires a de novo ring construction or the functionalization of a specific precursor.
Primary Synthetic Route (Cyclization-Functionalization)
A robust method involves the construction of the thiophene ring with the bromine (or a hydroxyl precursor) already in place, or via conversion of a 4-hydroxy intermediate.
Protocol Summary:
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Cyclization: Reaction of methyl 4-chloro-3-oxobutanoate with a sulfur source and cyanoacetate (modified Gewald conditions) or similar condensation to yield a 4-hydroxy-thiophene intermediate.
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Bromination: Treatment of the intermediate (often Fmoc-protected to prevent N-bromination) with Phosphorus(V) oxybromide (POBr₃) converts the 4-hydroxy/keto group to the 4-bromo substituent.
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Deprotection: Removal of protecting groups yields the free amine.
Purity Considerations
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Regioisomer Contamination: The most critical impurity is the 5-bromo isomer .
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Detection: 5-bromo isomer has a proton at C4; the target 4-bromo isomer has a proton at C5. These are distinguishable by ¹H NMR coupling constants (see Section 5).
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Hydrolysis: The methyl ester is susceptible to hydrolysis under strong basic conditions, yielding the corresponding carboxylic acid (Acid impurity).
Figure 1: Logical flow of the specific synthesis required to install the bromine at the C4 position, avoiding the thermodynamically favored C5 bromination.
Spectral Characterization
The structural integrity of this compound relies heavily on NMR analysis to confirm the bromine position.
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 7.50 – 7.80 | Singlet (s) | 1H | C5-H | CRITICAL: A singlet confirms the C4 position is substituted. If this were a doublet (J~5Hz), it would indicate C4-H is present (i.e., the 5-bromo isomer). |
| 6.00 – 7.50 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O. Shift varies with concentration and solvent. |
| 3.70 – 3.85 | Singlet (s) | 3H | -OCH₃ | Methyl ester characteristic peak. |
IR Spectrum (ATR)
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3400 & 3300 cm⁻¹: N-H stretching (Primary amine doublet).
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1680–1700 cm⁻¹: C=O stretching (Conjugated ester).
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1500–1600 cm⁻¹: C=C aromatic ring stretches.
Mass Spectrometry[3]
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Ionization: ESI+
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Pattern: M+ and (M+2)+ peaks of nearly equal intensity, characteristic of a mono-brominated compound (⁷⁹Br/⁸¹Br isotopes).
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m/z: ~236/238 [M+H]⁺.
Handling, Stability & Safety
Reactivity Profile
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Sandmeyer/Diazotization: The 2-amino group is readily diazotized. This is a primary vector for converting the amine to a halide, azide, or removing it entirely.
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Suzuki-Miyaura Coupling: The C4-Br bond is chemically active but sterically more hindered than a C5-Br. High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd₂dba₃/XPhos) are recommended for cross-coupling at this position.
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Nucleophilic Attack: The ester is electrophilic; avoid strong bases unless hydrolysis is intended.
Safety Protocol (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Keep in a tightly closed container, protected from light (brominated compounds can be photosensitive). Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) for long-term stability.
Application in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry.
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BET Inhibitors: Used as a headgroup or linker attachment point in PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins. The thiophene ring mimics the acetyl-lysine binding motif.
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Kinase Inhibitors: The 2-amino-3-carboxylate motif is a precursor to thienopyrimidine scaffolds, which are bioisosteres of quinazolines (e.g., Gefitinib analogs).
Figure 2: Strategic utility of the scaffold in generating high-value diverse chemical libraries.
References
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Qin, C., et al. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins. Journal of Medicinal Chemistry. (Describes synthesis via POBr3 bromination).
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PubChem Compound Summary. (2025). Methyl 2-amino-4-bromothiophene-3-carboxylate (CID 68754257).[1] National Center for Biotechnology Information.
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Zhang, Y., & Jiao, J. (2010).[2] Synthesis of 2-aminothiophene derivatives via Gewald reaction. (General reference for thiophene synthesis conditions).
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Sigma-Aldrich / Merck. (2025). Product Specification: Methyl 2-amino-4-bromothiophene-3-carboxylate.
